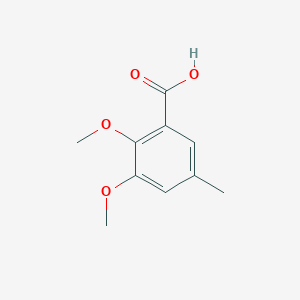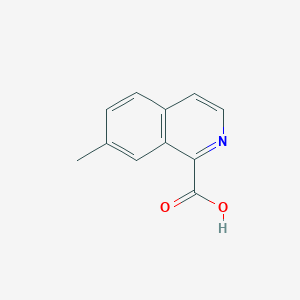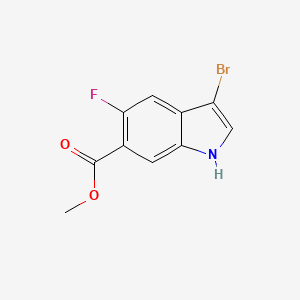
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,2-N-Dibencilciclopentano-1,2-dicarboxamida es un compuesto con la fórmula molecular C21H24N2O2 y un peso molecular de 336.43 g/mol. Este compuesto es conocido por su utilidad en la síntesis orgánica y se caracteriza por sus dos grupos bencilo unidos a los átomos de nitrógeno del anillo de ciclopentano, que también lleva dos grupos carboxamida.
Métodos De Preparación
La síntesis de 1-N,2-N-dibencilciclopentano-1,2-dicarboxamida generalmente implica la reacción del ácido ciclopentano-1,2-dicarboxílico con bencilamina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación de los enlaces amida. Las condiciones de reacción a menudo incluyen:
- Solvente: Diclorometano o metanol
- Temperatura: Temperatura ambiente a reflujo
- Tiempo de reacción: Varias horas a toda la noche
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-N,2-N-Dibencilciclopentano-1,2-dicarboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir las aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos bencilo, donde los nucleófilos como los haluros o los alcóxidos pueden reemplazar los grupos bencilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
- Agentes oxidantes: Permanganato de potasio, trióxido de cromo
- Agentes reductores: Hidruro de aluminio y litio
- Nucleófilos: Haluros, alcóxidos
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1-N,2-N-Dibencilciclopentano-1,2-dicarboxamida tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Química medicinal: Este compuesto se puede utilizar en el desarrollo de productos farmacéuticos, particularmente como intermedios en la síntesis de fármacos.
Ciencia de los materiales: Se puede utilizar en la preparación de polímeros y otros materiales avanzados.
Estudios biológicos: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o la unión a receptores debido a sus características estructurales.
Mecanismo De Acción
El mecanismo de acción de 1-N,2-N-dibencilciclopentano-1,2-dicarboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bencilo y el anillo de ciclopentano proporcionan un marco estructural único que puede interactuar con macromoléculas biológicas, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-N,2-N-Dibencilciclopentano-1,2-dicarboxamida se puede comparar con otros compuestos similares, como:
1-N,2-N-Dibencilciclohexano-1,2-dicarboxamida: Este compuesto tiene un anillo de ciclohexano en lugar de un anillo de ciclopentano, lo que puede afectar su reactividad e interacciones.
1-N,2-N-Dibencilbenceno-1,2-dicarboxamida: La presencia de un anillo de benceno en lugar de un anillo de ciclopentano puede conducir a diferentes propiedades químicas y aplicaciones.
Ácido 1-N,2-N-dibencilciclopentano-1,2-dicarboxílico:
La singularidad de 1-N,2-N-dibencilciclopentano-1,2-dicarboxamida radica en sus características estructurales específicas, que proporcionan una reactividad y aplicaciones distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25) |
Clave InChI |
NTYWXBVIPCLOIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)









![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
